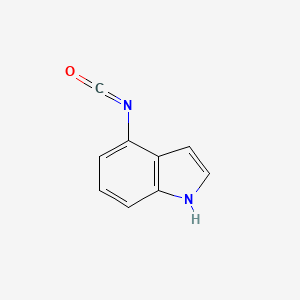

4-Isocyanato-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBUDUAPHLTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Importance of Indole Core Structures in Organic Synthesis

The indole (B1671886) nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. nih.govajchem-b.comijptjournal.com This scaffold is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. ajchem-b.com Its prevalence stems from its ability to serve as a versatile synthetic intermediate and its inherent biological activity. nih.gov

The indole ring system is a key structural motif in numerous marketed drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents. nih.govbohrium.com For instance, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core. nih.gov The ability of the indole structure to mimic peptides and bind to various biological receptors makes it a privileged scaffold in drug discovery. nih.gov

Table 1: Examples of Indole-Containing Biologically Active Molecules

| Compound | Class | Significance |

| Tryptophan | Amino Acid | Essential amino acid and precursor to various metabolites. nih.gov |

| Serotonin | Neurotransmitter | Important in the central nervous system, cardiovascular, and gastrointestinal systems. nih.gov |

| Indomethacin | NSAID | Used to reduce fever, pain, and inflammation. nih.gov |

| Vincristine | Anticancer Agent | A tubulin polymerization inhibitor used in cancer chemotherapy. nih.gov |

Role of the Isocyanate Functional Group in Advanced Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry, serving as a potent electrophile. wikipedia.org This reactivity allows it to readily engage with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which can subsequently decarboxylate to amines), respectively. wikipedia.orgyoutube.com

This versatile reactivity is fundamental to numerous industrial and synthetic processes. The formation of polyurethanes, a major class of polymers used in foams, coatings, and elastomers, relies on the reaction of diisocyanates with polyols. wikipedia.orgyoutube.comrsc.org In laboratory-scale synthesis, isocyanates are valuable intermediates for the construction of a variety of nitrogen-containing compounds. researchgate.net The synthesis of isocyanates themselves is often achieved through methods like the Curtius rearrangement of acyl azides or the phosgenation of primary amines. wikipedia.orgmetu.edu.tr

Current Research Landscape and Foundational Studies Pertaining to Indole Isocyanates

The combination of the indole (B1671886) nucleus and the isocyanate functional group in a single molecule, as seen in indole isocyanates, creates a bifunctional reagent with significant synthetic potential. Research in this area has explored the synthesis and reactivity of these compounds, often leveraging the inherent properties of both moieties.

Studies have demonstrated the synthesis of various indole isocyanates, including the 5-isocyanato derivative, which has been utilized in the preparation of novel compounds with potential biological activity. tandfonline.com For example, ethyl 5-isocyanato-1H-indole-2-carboxylate has been used as a key intermediate in the synthesis of complex heterocyclic systems. tandfonline.com The reactivity of the isocyanate group on the indole ring can be modulated by the electronic properties of the indole system itself.

Furthermore, research into the functionalization of indoles has shown that reactions with isocyanates can be directed to either the nitrogen or a carbon atom of the indole ring, depending on the reaction conditions and the substitution pattern of the indole. cardiff.ac.uk For instance, the N-carboxamidation of indoles with isocyanates can be achieved using catalytic amounts of Lewis acids like boron trichloride (B1173362). cardiff.ac.uk This regioselectivity is a critical aspect of harnessing the full synthetic potential of indole isocyanates.

Overview of Research Opportunities in 4 Isocyanato 1h Indole Chemistry

Strategies for Carbonyl Azide (B81097) Precursor Synthesis

The generation of the indispensable acyl azide intermediate begins with the synthesis of an appropriately substituted indole-carboxylic acid.

Synthesis of Indole-Carboxylic Acid Derivatives

The synthesis of the indole nucleus, functionalized with a carboxylic acid group at a specific position, can be achieved through several established name reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classic methods for constructing the indole ring, such as the Fischer indole synthesis , can be employed. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of indole-4-carboxylic acid, a (2-carboxyphenyl)hydrazine derivative would be reacted with a suitable aldehyde or ketone. rsc.org Another foundational method is the Leimgruber-Batcho indole synthesis , which provides a flexible route to various indole derivatives. rsc.org

More contemporary approaches offer milder conditions and greater functional group tolerance. One such method is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. This strategy has been successfully used to prepare methyl indole-4-carboxylate in high yield. epa.gov The process typically starts with the synthesis of a substituted 2-nitrostyrene, which then undergoes cyclization in the presence of a palladium catalyst and a reducing agent, such as carbon monoxide, to form the indole ring. epa.gov

Conversion to Acyl Azides

Once the indole-carboxylic acid is obtained, it must be converted into an acyl azide. This transformation is a critical step preceding the Curtius rearrangement. There are several reliable methods to achieve this conversion.

A widely used one-pot procedure involves the use of diphenylphosphoryl azide (DPPA) . nih.govcardiff.ac.ukuninsubria.it In this method, the carboxylic acid is reacted directly with DPPA in the presence of a base, such as triethylamine. This process generates a mixed anhydride (B1165640) intermediate which then reacts with the azide anion to form the acyl azide. nih.gov A significant advantage of this method is that it avoids the isolation of the potentially explosive acyl azide intermediate. nih.gov

Alternatively, a two-step procedure can be employed. The indole-carboxylic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride. nih.gov The resulting acyl chloride is then treated with an azide source, typically sodium azide, to furnish the desired acyl azide. nih.gov This method is also highly effective and frequently used in multi-step syntheses. nih.govsigmaaldrich.com

Curtius Rearrangement as a Key Transformation to Indole Isocyanates

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the concomitant loss of nitrogen gas. frontiersin.orgrsc.org This reaction is the cornerstone for the synthesis of this compound and its congeners from their corresponding acyl azides. nih.govnih.gov The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. frontiersin.org

Investigation of Reaction Mechanisms (Step-wise vs. Concerted Pathways)

The mechanism of the Curtius rearrangement has been a subject of detailed investigation. Research indicates a distinction between the thermal and photochemical pathways.

The thermal Curtius rearrangement is now understood to proceed through a concerted mechanism . frontiersin.org In this pathway, the migration of the R-group (the indole moiety in this case) from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen (N₂). This concerted process is supported by thermodynamic calculations and the notable absence of byproducts that would arise from a discrete acyl nitrene intermediate. frontiersin.orgacs.org A key feature of this mechanism is the complete retention of the stereochemical configuration of the migrating group. frontiersin.orgnih.gov

In contrast, the photochemical Curtius rearrangement can proceed via a stepwise mechanism . frontiersin.orgnih.gov This pathway involves the initial cleavage of the N–N bond to form a highly reactive acyl nitrene intermediate. This nitrene can then rearrange to the isocyanate, but it can also undergo other reactions, such as C-H insertion, leading to potential side products. frontiersin.orgacs.org

Substrate Scope and Limitations in Indole Systems

The Curtius rearrangement is broadly applicable to a wide range of acyl azides, including those derived from aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov In the context of indole systems, it has been successfully applied to prepare isocyanates from indole-2-carboxazides and indole-3-carboxazides. nih.govnih.gov The reaction tolerates both N-substituted and N-unsubstituted (1H) indole derivatives. nih.gov

However, the efficiency of the subsequent reactions of the formed isocyanate can be influenced by steric factors. For instance, when trapping the indolyl isocyanate with carboxylic acids to form N-(indolyl)amides, increased steric bulk on the carboxylic acid has been shown to reduce the reaction yield. nih.gov This suggests that while the formation of the isocyanate itself is generally efficient, its subsequent utility can be dependent on the steric environment of the reaction partners. The inherent instability of some aminoindole products, which can be formed by hydrolysis of the isocyanate, can also present a limitation, sometimes necessitating in situ trapping or protection strategies. cardiff.ac.ukuninsubria.it

Alternative Synthetic Routes to Isocyanatoindoles

While the Curtius rearrangement of indole-carboxylic acid derivatives is the most prominent and versatile method for preparing isocyanatoindoles, other synthetic strategies exist, primarily involving the reaction of an aminoindole with a phosgene (B1210022) equivalent.

The reaction of a primary amine with phosgene (COCl₂) or a phosgene substitute like diphosgene or triphosgene (B27547) is a standard industrial method for isocyanate synthesis. acs.orgenvironics.fi Therefore, if the corresponding aminoindole, such as 4-amino-1H-indole, is available, it could theoretically be converted to this compound via phosgenation. However, the synthesis of specific aminoindoles can be challenging, and the high toxicity of phosgene makes this route less common in laboratory settings compared to the Curtius rearrangement. epa.govnih.gov Phosgene substitutes offer a safer alternative but may exhibit different reactivity and yield profiles. frontiersin.org

Phosgenation or Equivalent Reagent Approaches

The most direct method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a safer, solid equivalent such as diphosgene or triphosgene. iupac.orgsigmaaldrich.com This approach is applicable to the synthesis of this compound, provided the precursor, 4-aminoindole (B1269813), is available.

The synthesis of 4-aminoindole can be achieved through a multi-step sequence starting from 2-methyl-3-nitroaniline. This process involves the protection of the amino group, a cyclization reaction to form the indole ring, and a final reduction of the nitro group to yield the desired 4-aminoindole. google.com A patented method outlines the acetylation of 2-methyl-3-nitroaniline, followed by condensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form 4-nitroindoline, which is then reduced using iron powder in the presence of hydrochloric acid to afford 4-aminoindole. google.com

Once 4-aminoindole is obtained, it can be converted to this compound using a phosgene equivalent. Triphosgene, a crystalline solid, is often preferred for laboratory-scale synthesis due to its comparative safety and ease of handling over gaseous phosgene. sigmaaldrich.comchemicalbook.com The general procedure involves reacting the amine with triphosgene in an inert solvent, often in the presence of a base to neutralize the HCl generated during the reaction. researchgate.net For instance, the synthesis of amino acid ester isocyanates has been successfully carried out using triphosgene in a biphasic system of methylene (B1212753) chloride and aqueous sodium bicarbonate. sigmaaldrich.com A similar strategy can be envisioned for the conversion of 4-aminoindole to its corresponding isocyanate.

| Starting Material | Reagent | Product | Key Features | Reference |

| 4-Aminoindole | Triphosgene | This compound | General method for isocyanate synthesis from amines. | sigmaaldrich.comresearchgate.net |

| 2-Methyl-3-nitroaniline | Acetic anhydride, DMF-DMA, Fe/HCl | 4-Aminoindole | Multi-step synthesis of the required precursor. | google.com |

This table presents a conceptual pathway based on established chemical transformations.

Directed Functionalization Methods

Directed functionalization strategies offer an alternative route to indole isocyanates, often involving the introduction of a suitable functional group at the desired position of the indole ring, which is then converted to the isocyanate. This can be achieved through either direct C-H functionalization to install an amino group or a precursor, or through a rearrangement reaction of a carboxylic acid derivative.

C-H Amination Followed by Phosgenation

Recent advances in transition-metal-catalyzed C-H activation have enabled the direct functionalization of the indole core. rsc.orgresearchgate.net Specifically, methods for the C4-amination of the indole ring have been developed, providing a pathway to 4-aminoindoles from readily available indole derivatives. nih.govnih.gov For example, palladium-catalyzed ortho-amination of 2-iodoanilines followed by an ipso-Heck cyclization can provide access to C4-substituted indoles. nih.gov Once the 4-aminoindole is synthesized via such a directed C-H functionalization strategy, it can be converted to this compound using the phosgenation methods described in the previous section.

Curtius Rearrangement

The Curtius rearrangement provides a phosgene-free method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate. masterorganicchemistry.comwikipedia.orgnih.gov This reaction is known for its high tolerance of various functional groups and proceeds with the retention of stereochemistry. nih.gov The general process involves the conversion of a carboxylic acid to an acyl azide, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov

A pertinent example is the synthesis of a differentially protected 3,4-diaminoindole, which utilizes a Curtius rearrangement as a key step. acs.org In this synthesis, a 4-amino-1H-indole-3-carboxylic acid derivative is treated with diphenylphosphoryl azide (DPPA) in the presence of triethylamine. The resulting acyl azide undergoes a Curtius rearrangement upon heating in tert-butanol (B103910) to form the corresponding isocyanate, which is then trapped in situ by the solvent to yield a Boc-protected amine. acs.org A similar strategy could be applied to indole-4-carboxylic acid to furnish this compound. The required indole-4-carboxylic acid can be prepared from 4-nitroindole. acs.org

The key step in this sequence is the conversion of the carboxylic acid to the isocyanate, which can be isolated or used directly in subsequent reactions.

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| 4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | 1. Triethylamine, DPPA, DCM; 2. tert-Butanol, heat | Acyl azide, then Isocyanate | Benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate | 15% (over 10 steps for the full synthesis) | acs.org |

| Indole-4-carboxylic acid | 1. Reagent for acyl azide formation (e.g., DPPA); 2. Heat | Indole-4-carbonyl azide | This compound | (Not reported) | nih.govnih.gov |

This table includes a specific example from the literature and a proposed application of the methodology.

Reactions at the Isocyanate Moiety

The isocyanate functional group is the primary site of reactivity in this compound, readily undergoing addition and cyclization reactions.

Nucleophilic Additions with Diverse Reagents

The electrophilic carbon of the isocyanate group is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of various functionalized indole derivatives.

The reaction of isocyanates with amines or alcohols provides a direct route to urea (B33335) and urethane (B1682113) derivatives, respectively. metu.edu.tr This classic transformation is a fundamental method for creating these important functional groups. nih.govorganic-chemistry.orggoogle.com

The synthesis of urea derivatives from this compound involves the nucleophilic addition of an amine to the isocyanate carbon. This reaction is generally efficient and proceeds under mild conditions. metu.edu.trmdpi.comresearchgate.net For instance, treatment of an indole isocyanate with amines like aniline, isopropylamine, and tert-butylamine (B42293) yields the corresponding urea derivatives. metu.edu.tr The formation of these derivatives is often a key step in the synthesis of more complex molecules. nih.gov

Similarly, urethane derivatives are formed through the reaction of this compound with alcohols. metu.edu.tr For example, reacting an isocyanate with methanol (B129727) at a slightly elevated temperature (40 °C) can produce the corresponding urethane. metu.edu.tr These urethane derivatives have applications in various fields, including the development of new materials. researchgate.netnih.gov

The synthesis of urea and urethane derivatives can be achieved through various methods, including the Curtius rearrangement of a corresponding acyl azide to form the isocyanate in situ, which is then trapped by an amine or alcohol. metu.edu.trnih.govorganic-chemistry.org

Table 1: Examples of Urea and Urethane Derivatives from Isocyanates

| Isocyanate Precursor | Nucleophile | Product Type | Resulting Derivative | Reference |

| Mono isocyanate 158 | Methanol | Urethane | Urethane derivative 159 | metu.edu.tr |

| Mono isocyanate 158 | Aniline | Urea | Urea derivative 160 | metu.edu.tr |

| Mono isocyanate 158 | Isopropylamine | Urea | Urea derivative 161 | metu.edu.tr |

| Mono isocyanate 158 | tert-Butylamine | Urea | Urea derivative 162 | metu.edu.tr |

| 4-chlorophenyl isocyanate | 1-amino adamantane | Urea | 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-chlorophenyl)urea | mdpi.com |

| 4-fluorophenyl isocyanate | (R)-(+)-N, α-dimethylbenzylamine | Urea | (R)-3-(4-fluorophenyl)-1-methyl-1-(1-phenylethyl)urea | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

The regioselectivity of nucleophilic addition to indole derivatives is a critical aspect of their synthesis. In the case of 4-substituted indoles, reactions can occur at different positions of the indole ring. For instance, intramolecular reactions of 4-substituted indoles can proceed with regioselectivity at the C3 position. nih.govbeilstein-journals.org The outcome of these reactions can be influenced by the choice of catalyst and reaction conditions. nih.govcardiff.ac.uk For example, in certain cyclization reactions, the use of specific catalysts can direct the reaction to occur exclusively at the C3 position of the indole. nih.gov

Stereocontrol is also a significant consideration in these addition reactions, particularly when chiral centers are being formed. The development of asymmetric catalytic systems has enabled the synthesis of enantiomerically enriched products. beilstein-journals.orgacs.org For example, iridium-catalyzed asymmetric cycloadditions have been shown to proceed with excellent diastereo- and enantioselectivities. beilstein-journals.org The choice of chiral ligands is crucial for achieving high levels of stereocontrol. beilstein-journals.org

Coupling and Functionalization of the Indole Nucleus

The indole nucleus, a prominent scaffold in medicinal chemistry and materials science, offers multiple sites for functionalization. The introduction of an isocyanate group, as seen in this compound, provides a highly reactive handle for a variety of chemical transformations. This section explores the coupling and functionalization reactions centered on the indole core, with a particular focus on amidation reactions and the derivatization of the isocyanate moiety to construct complex molecular architectures.

Amidation Reactions of Indoles with Isocyanates

Amidation of the indole ring with isocyanates is a fundamental transformation for creating indole carboxamides and related urea derivatives. These reactions can be directed to occur at the indole nitrogen (N1) or at specific carbon positions (C2 or C3) of the heterocyclic ring, a selectivity that is often controlled by the choice of catalyst and the presence or absence of a protecting group on the indole nitrogen. rsc.orgcardiff.ac.ukacs.org

The reaction between an unprotected 1H-indole and an isocyanate predominantly leads to the formation of an indole-1-carboxamide, which is a substituted urea derivative. This transformation involves the addition of the N-H bond of the indole across the C=N bond of the isocyanate. rsc.orgresearchgate.net This process, known as N-carboxamidation, is a direct and efficient method for functionalizing the indole nitrogen. researchgate.net

Several catalytic systems have been developed to facilitate this reaction under mild conditions. For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst for the N-carboxamidation of a wide range of indoles and isocyanates, providing the corresponding indole-1-carboxamides in good to excellent yields. researchgate.net Similarly, cesium hydroxide (B78521) monohydrate (CsOH·H₂O) has been employed as a catalyst, offering a protocol with the advantages of mild reaction conditions and broad functional group tolerance. sioc-journal.cn Research has also demonstrated that borane (B79455) Lewis acids, particularly boron trichloride (B1173362) (BCl₃), can catalyze the N-carboxamidation of unprotected indoles with near-quantitative yields. rsc.orgaalto.firsc.org

The table below summarizes the findings for the BCl₃-catalyzed N-carboxamidation of various 1H-indoles with different aryl isocyanates.

| Indole Substrate | Isocyanate Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Indole | Phenyl isocyanate | 5% BCl₃ | 93 | rsc.org |

| 1H-Indole | p-Tolyl isocyanate | 5% BCl₃ | 98 | cardiff.ac.uk |

| 5-Chloro-1H-indole | Phenyl isocyanate | 5% BCl₃ | 95 | cardiff.ac.uk |

| 3-Methyl-1H-indole | Phenyl isocyanate | 5% BCl₃ | 96 | cardiff.ac.uk |

| 5-Methoxy-1H-indole | p-Chlorophenyl isocyanate | 5% BCl₃ | 95 | cardiff.ac.uk |

| 1H-Indole | 3-(Trifluoromethyl)phenyl isocyanate | 5% BCl₃ | 82 (gram scale) | cardiff.ac.ukaalto.fi |

While N-H indoles favor amidation at the nitrogen atom, protecting the N1 position (e.g., with a methyl group) shifts the reactivity towards C-H functionalization of the indole core. rsc.orgcardiff.ac.uk The introduction of an amide group at the C3 position is a common transformation achieved through amidation reactions with isocyanate derivatives. rsc.org However, amidation at the C2 position is also achievable, often dictated by the specific catalytic system employed. acs.org

For instance, studies have shown that the borane Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) effectively mediates the C3 amidation of N-methylindoles with various aryl isocyanates, affording the C3-amidated products in moderate to good yields. rsc.orgaalto.fi In contrast, rhodium(III) catalysis has been utilized to achieve direct C2 amidation of indoles with both aryl and alkyl isocyanates, providing a straightforward route to C2-amidated heterocyclic scaffolds. acs.org In some cases, particularly with 2,5-substituted pyrroles, a mixture of C2 and C3 amidation products can be obtained, with the C2-functionalized product often being the major isomer. cardiff.ac.ukaalto.fi The challenge of controlling regioselectivity between the C2 and C3 positions remains a key area of research.

The choice of catalyst is paramount in directing the outcome of amidation reactions between indoles and isocyanates. Both main-group Lewis acids and transition metals have been successfully employed.

Borane Lewis Acids: Boron-based catalysts are attractive due to their relatively low toxicity and high selectivity. aalto.firsc.org A notable dichotomy exists in their reactivity:

Boron trichloride (BCl₃): As a highly Lewis acidic borane, catalytic amounts (e.g., 5 mol%) of BCl₃ are exceptionally efficient for the N-carboxamidation of unprotected 1H-indoles, often leading to nearly quantitative yields. rsc.orgaalto.firsc.org

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This bulkier Lewis acid is effective for promoting the C3 C-H amidation of N-protected indoles. rsc.orgrsc.org In the case of unprotected indoles, B(C₆F₅)₃ can still catalyze N-carboxamidation, though typically less efficiently than BCl₃. rsc.orgaalto.fi

Transition Metals: A variety of transition metal catalysts have been developed for indole amidation reactions.

Copper (Cu): Copper iodide (CuI) is a well-established catalyst for the N-carboxamidation of indoles. researchgate.net Theoretical studies on the Cu(I)-catalyzed mechanism suggest that the catalyst activates the indole and that solvents play a crucial role in facilitating the reaction. rsc.org

Rhodium (Rh): Rhodium(III) complexes have been specifically developed for the direct C-H amidation of indoles at the C2 position. acs.org Other rhodium-catalyzed methods have been used to synthesize indole-3-carboxamide derivatives from 2-ethynylanilines and isocyanates. tandfonline.com

Palladium (Pd): Palladium catalysts have been used for the N-carboxamidation of related N-heterocycles and are part of the broader landscape of transition-metal-catalyzed amidation chemistry. researchgate.nettandfonline.com

Cobalt (Co): Cobalt-catalyzed reactions have been explored for cascade C-2 amidation/C-3 chlorination of indoles, highlighting the potential for complex transformations, although this specific example uses N-chloroamides which can form isocyanates in situ. acs.org

The table below compares different catalytic strategies for indole amidation.

| Catalyst | Typical Substrate | Primary Product | Reference |

|---|---|---|---|

| BCl₃ (5 mol%) | 1H-Indole (unprotected) | N1-Carboxamide | rsc.orgrsc.org |

| B(C₆F₅)₃ (30 mol%) | N-Methylindole (protected) | C3-Amide | rsc.orgrsc.org |

| CuI (1 mol%) | 1H-Indole (unprotected) | N1-Carboxamide | researchgate.netaalto.fi |

| Rh(III) | N-Protected Indole | C2-Amide | acs.org |

| CsOH·H₂O (5 mol%) | 1H-Indole (unprotected) | N1-Carboxamide | sioc-journal.cn |

Derivatization of this compound to Complex Indole Scaffolds

The this compound molecule is a valuable building block for the synthesis of more complex structures. The isocyanate group at the C4 position serves as a powerful electrophilic handle for forming new bonds, typically through reactions with nucleophiles like amines to create urea linkages. This strategy allows for the coupling of the indole core to other pharmacophores or molecular fragments.

For example, the related intermediate ethyl 5-isocyanato-1H-indole-2-carboxylate was used in the synthesis of novel anticancer agents. nih.gov In this work, the isocyanate was reacted with an amino-substituted (4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety to form a complex urea derivative. nih.gov This demonstrates the utility of the isocyanato-indole scaffold in drug discovery programs for generating libraries of diverse compounds.

Another powerful transformation involves the intramolecular rearrangement of an acyl azide to an isocyanate via a Curtius rearrangement. acs.org In a synthesis of 3,4-diaminoindole, a carboxylic acid at the C4 position was converted to an acyl azide, which then rearranged to form an isocyanate intermediate. This intermediate was subsequently trapped by a nucleophile to build the desired diamino functionality, showcasing how the isocyanate can be generated in situ on the indole ring and used to construct complex polycyclic systems. acs.org

Furthermore, radical cyclization reactions of isocyanate-bearing precursors can lead to novel heterocyclic scaffolds. Studies on the 2-(2-isocyanatophenyl)ethyl radical, a related structure, showed that it undergoes ring closure to form 3,4-dihydro-1H-quinolin-2-one as the major product via a 6-endo cyclization, with a minor product being 2,3-dihydroindole-1-carbaldehyde from a 5-exo cyclization. acs.org These pathways highlight non-traditional methods for transforming the isocyanate group into part of a new ring system.

Transformations Involving the Indole Nitrogen (N1)

The nitrogen atom at the N1 position of this compound is a key site of reactivity. As an unprotected indole, it possesses an acidic proton that can readily participate in reactions. The most direct transformation involving both the N1 position and an isocyanate is the N-carboxamidation reaction discussed previously (Section 3.2.1.1), where the N1-H adds across an external isocyanate.

The competition between reaction at N1 and other sites is a central theme in indole chemistry. As established, catalysts like BCl₃ strongly favor reaction at the N1-H of unprotected indoles, while other catalysts combined with N-protection are required to achieve C-H functionalization. rsc.orgaalto.fi Therefore, for a molecule like this compound, a synthetic plan must carefully consider whether to utilize the reactivity of the N1-H or to mask it to enable other desired transformations.

Advanced Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR analysis is critical for confirming the presence of the key isocyanate (-N=C=O) and indole N-H functionalities.

The most diagnostic signal in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This peak typically appears in the range of 2275–2250 cm⁻¹. uc.edu Its presence is a clear indicator of the successful incorporation of the isocyanate moiety onto the indole scaffold.

Other significant vibrational modes for the indole ring system include the N-H stretching vibration, which is observed as a moderate to sharp band around 3500–3200 cm⁻¹ when free from hydrogen bonding. researchgate.net In the solid state or concentrated solutions, this band may broaden and shift to lower frequencies due to intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region, while C=C stretching vibrations within the aromatic rings appear between 1600 and 1475 cm⁻¹. uc.edu While no complete spectrum for this compound is publicly available, the expected positions of these key bands provide a clear fingerprint for its identification. Studies on analogous molecules, such as 5-isocyano-1H-indole, have utilized FT-IR to systematically study the vibrational modes of functional groups attached to the indole ring, underscoring the technique's utility. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275–2250 | Strong, Sharp |

| Indole (N-H) | Stretch | 3500–3200 | Moderate, Sharp (Broad if H-bonded) |

| Aromatic (C-H) | Stretch | 3100–3000 | Medium to Weak |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide precise information about the substitution pattern on the indole ring. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm in a solvent like DMSO-d₆. researchgate.net The protons on the indole ring (H2, H3, H5, H6, and H7) exhibit characteristic chemical shifts and coupling patterns. The introduction of the electron-withdrawing isocyanato group at the C4 position is expected to deshield the adjacent protons (H3 and H5), shifting their resonances to a lower field compared to unsubstituted indole. researchgate.net Based on data from related substituted indoles, the aromatic protons would appear in the range of approximately 6.5 to 8.0 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, confirming the carbon skeleton of the molecule. A key signal is that of the isocyanate carbon (-N=C=O), which is expected to resonate in the region of 120–130 ppm. The eight carbons of the indole ring will show distinct signals, with their chemical shifts influenced by the position of the isocyanate substituent. For instance, in related indole derivatives, the C2 and C3 carbons of the pyrrole (B145914) ring have characteristic shifts, while the carbons of the benzene (B151609) moiety (C3a, C4, C5, C6, C7, C7a) can be assigned using 2D NMR techniques like HMBC and HMQC. researchgate.netacs.org The chemical shifts of C4 and its neighbors (C3a, C5) would be particularly affected by the substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| NH -1 | > 11.0 | Broad Singlet | |

| H -2 | ~7.5 | Doublet of Doublets | |

| H -3 | ~6.8 | Doublet of Doublets | |

| H -5 | ~7.4 | Doublet | |

| H -6 | ~7.1 | Triplet | |

| H -7 | ~7.6 | Doublet | |

| ¹³C NMR | Position | Predicted δ (ppm) | |

| -N=C=O | 120–130 | ||

| C -2 | ~125 | ||

| C -3 | ~103 | ||

| C -4 | ~130 | ||

| C -5 | ~115 | ||

| C -6 | ~122 | ||

| C -7 | ~112 | ||

| C -3a | ~126 | ||

| C -7a | ~137 |

Note: Predicted values are based on data for unsubstituted indole and related derivatives. Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of a compound with high accuracy.

For this compound (C₉H₆N₂O), ESI-HRMS in positive ion mode would detect the protonated molecule, [M+H]⁺. The calculated monoisotopic mass for this ion is 159.05530 Da. uni.lu The high precision of this measurement allows for the unambiguous determination of the molecular formula. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Analysis of the fragmentation pattern provides further structural confirmation. Aryl isocyanates are known to undergo characteristic fragmentation, often involving the loss of a neutral carbon monoxide (CO) molecule. aip.org For this compound, a primary fragmentation pathway would likely involve the loss of CO from the molecular ion to yield a nitrene or rearranged radical cation, which could then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN). aip.org

Table 3: Predicted ESI-HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₇N₂O]⁺ | 159.05530 |

| [M+Na]⁺ | [C₉H₆N₂ONa]⁺ | 181.03724 |

| [M+K]⁺ | [C₉H₆N₂OK]⁺ | 197.01118 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the most definitive analytical method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

While a published crystal structure for this compound itself was not found, the technique has been successfully applied to closely related indole derivatives, confirming its utility for this class of compounds. cardiff.ac.ukaalto.fi For instance, the structures of N-carboxamidated indoles, formed from the reaction of indoles with isocyanates, have been elucidated using X-ray diffraction, confirming the connectivity and stereochemistry of the products. cardiff.ac.ukaalto.fi

An X-ray crystallographic study of this compound would reveal:

The planarity of the bicyclic indole ring system.

The precise geometry of the isocyanate group, including the C-N=C and N=C=O bond angles.

The orientation of the isocyanate group relative to the indole plane.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the indole N-H donor and the isocyanate oxygen or nitrogen as a potential acceptor, which dictate the crystal packing.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Exact distances between all bonded atoms (e.g., C-N, N=C, C=O, C-C, C=C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N=C, N=C=O, angles within the indole rings). |

| Torsional Angles | Dihedral angles defining the 3D conformation and orientation of substituents. |

Conclusion and Future Outlook for 4 Isocyanato 1h Indole Research

Recapitulation of Key Scientific Contributions

Currently, the scientific literature dedicated specifically to 4-Isocyanato-1H-indole is sparse, indicating that it is an emerging area of study. The primary scientific contributions at this stage are therefore conceptual, based on the well-established chemistries of its constituent functional groups: the isocyanate and the indole (B1671886) ring.

The isocyanate group is a versatile functional group known for its high reactivity towards nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and amines respectively. This reactivity is fundamental to the production of polyurethanes and other polymers. The indole moiety, on the other hand, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities.

The key conceptual contribution is the recognition that the combination of these two functionalities in this compound creates a molecule with significant potential as a versatile building block. It can be envisaged as a synthon that can introduce the indole nucleus into larger molecules or polymer chains, thereby imparting unique photophysical, electronic, or biological properties.

While direct experimental studies on this compound are not widely reported, its synthesis can be reasonably proposed through established synthetic methodologies. One plausible route is the Curtius rearrangement of 1H-indole-4-carboxylic acid azide (B81097). This reaction is known for its efficiency in converting carboxylic acids to isocyanates with retention of stereochemistry and tolerance of a wide range of functional groups. wikipedia.orgnih.govnih.govorganic-chemistry.org Another potential, albeit more hazardous, method would be the phosgenation of 4-aminoindole (B1269813). mdpi.com The successful synthesis and characterization of this molecule would be a significant scientific contribution in itself.

A hypothetical reaction scheme for the synthesis of this compound via the Curtius rearrangement is presented below:

| Step | Reactant | Reagent | Product |

| 1 | 1H-Indole-4-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 1H-Indole-4-carbonyl chloride |

| 2 | 1H-Indole-4-carbonyl chloride | Sodium azide (NaN₃) | 1H-Indole-4-carbonyl azide |

| 3 | 1H-Indole-4-carbonyl azide | Heat (Δ) | This compound |

Identification of Unexplored Research Frontiers

The current lack of dedicated research on this compound means that numerous research frontiers remain completely unexplored. These can be broadly categorized into its fundamental chemistry and its potential applications.

Fundamental Chemistry:

Synthesis and Optimization: While plausible synthetic routes can be proposed, the actual synthesis of this compound has not been detailed in the literature. Research is needed to establish an efficient and scalable synthesis, including purification and full characterization of the compound.

Reactivity Studies: A systematic investigation of the reactivity of this compound is a critical unexplored area. This would involve studying its reactions with a variety of nucleophiles at both the isocyanate group and potentially at the indole nitrogen or other positions on the indole ring. Understanding the chemoselectivity of these reactions will be crucial for its application as a synthetic building block.

Physicochemical Properties: The fundamental physicochemical properties of this compound, such as its solubility, stability, and spectroscopic characteristics (NMR, IR, UV-Vis, Fluorescence), have not been documented. These properties are essential for any future application.

Computational Modeling: Theoretical studies could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding future experimental work.

Potential Applications:

Medicinal Chemistry: The indole nucleus is a well-known pharmacophore. The isocyanate group could be used to covalently link the indole scaffold to biological targets or to synthesize novel urea (B33335) and carbamate derivatives with potential therapeutic activity.

Polymer Chemistry: The potential of this compound as a monomer or functionalizing agent in polymer synthesis is a major unexplored frontier.

Materials Science: The unique combination of a fluorescent indole core and a reactive isocyanate group suggests potential applications in the development of functional materials.

Prospective Applications in Advanced Chemical Synthesis and Materials Science

The bifunctional nature of this compound opens up a wide range of prospective applications in both advanced chemical synthesis and materials science.

Advanced Chemical Synthesis:

Novel Heterocyclic Scaffolds: this compound can serve as a precursor for the synthesis of novel and complex heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of fused-ring systems containing the indole nucleus.

Derivatization of Natural Products and Pharmaceuticals: The isocyanate group can be used to derivatize complex molecules containing nucleophilic functional groups, such as alcohols or amines. This could be a valuable tool for modifying the properties of natural products or existing drugs.

Combinatorial Chemistry: The reactivity of the isocyanate group makes this compound an ideal building block for the combinatorial synthesis of libraries of indole-containing compounds for high-throughput screening in drug discovery.

Materials Science:

Functional Polymers: this compound could be incorporated into polymer backbones or as a side-chain functional group to create polymers with tailored properties. For instance, its incorporation into polyurethanes could lead to materials with enhanced thermal stability, UV resistance, or specific biological interactions.

A hypothetical comparison of properties of a standard polyurethane and a polyurethane functionalized with this compound is presented below:

| Property | Standard Polyurethane | Indole-Functionalized Polyurethane (Hypothetical) |

| UV-Vis Absorption | Transparent in visible region | Potential absorption in the UV region due to the indole chromophore |

| Fluorescence | Non-fluorescent | Potentially fluorescent, enabling applications as sensors or in optical devices |

| Biocompatibility | Variable | May exhibit enhanced biocompatibility or specific cell adhesion properties |

Organic Light-Emitting Diodes (OLEDs): The indole moiety is known to be a component of some organic electronic materials. By incorporating this compound into polymers or small molecules, it may be possible to develop new materials for OLEDs with tunable emission properties.

Chemical Sensors: The indole ring can interact with various analytes through hydrogen bonding or π-π stacking. It is conceivable that materials functionalized with this compound could be developed as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Bio-based Materials: As a derivative of the naturally occurring indole structure, this compound could be a valuable monomer for the synthesis of more sustainable and biocompatible materials.

Q & A

Q. What are the standard protocols for synthesizing 4-Isocyanato-1H-indole, and how can its purity be validated?

Synthesis typically involves introducing an isocyanate group at the 4-position of the indole scaffold via coupling reactions (e.g., using phosgene analogs). Purification may require column chromatography or recrystallization. Validate purity using high-resolution techniques such as HPLC (≥95% purity threshold) coupled with spectroscopic methods (¹H/¹³C NMR, IR for characteristic N=C=O stretching ~2250 cm⁻¹). Cross-reference with SciFinder or Reaxys to confirm novelty or match spectral data to known compounds .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should assess reactivity in solvents (e.g., DMF, THF), temperature sensitivity (via thermogravimetric analysis), and moisture exposure. Monitor decomposition by tracking isocyanate peak integrity in IR or via LC-MS. Include inert atmosphere protocols (e.g., Schlenk line) to prevent hydrolysis. Report deviations from expected stability with error margins .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign aromatic and isocyanate protons/carbons. Use X-ray crystallography for unambiguous confirmation (if crystalline). Validate with HRMS (ESI-TOF) and elemental analysis. Discrepancies in spectral data should prompt re-evaluation of synthetic steps or impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Address discrepancies (e.g., unexpected coupling patterns in NMR) by re-examining sample preparation (deuterated solvent purity, concentration effects). Compare computational predictions (DFT-based NMR chemical shift calculations) with experimental data. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Document contradictions in supplementary materials with proposed hypotheses (e.g., tautomerism, dynamic effects) .

Q. What methodologies are recommended for determining the crystal structure of this compound derivatives?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Optimize data collection using OLEX2 for structure solution, ensuring high-resolution (<1.0 Å) data. Address twinning or disorder by testing multiple refinement models (e.g., PART instructions in SHELX). Validate thermal parameters and hydrogen bonding networks with PLATON .

Q. How should researchers design biological activity assays for this compound while minimizing false positives?

Include positive/negative controls (e.g., known inhibitors for enzyme assays) and replicate experiments (n ≥ 3). Pre-screen for nonspecific binding (e.g., albumin binding assays). Use dose-response curves (IC₅₀/EC₅₀) with statistical validation (ANOVA, p < 0.05). Report solvent effects (DMSO tolerance in cell-based assays) and confirm target engagement via SPR or ITC .

Q. What computational approaches are suitable for studying the reactivity of this compound in drug design?

Perform docking studies (AutoDock Vina, Glide) to predict binding modes. Use DFT (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Validate with MD simulations (AMBER, GROMACS) to assess stability in biological environments. Cross-correlate with experimental SAR data .

Methodological Notes

- Data Contradictions : Apply error propagation models to analytical data and report confidence intervals. Use Bland-Altman plots for method comparisons .

- Crystallography : Adhere to CIF submission guidelines (CCDC) and include ADPs, R-factors, and residual density maps .

- Biological Assays : Follow FAIR principles for data sharing, ensuring compliance with ethical guidelines for personal data in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.